Lupinine

Descripción general

Descripción

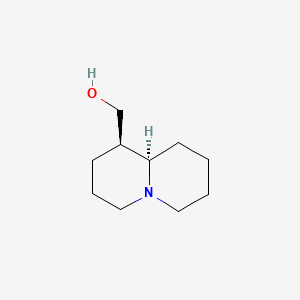

Lupinine is a quinolizidine alkaloid present in the genus Lupinus, also known as lupins, of the flowering plant family Fabaceae . It is recognized for its nutritional properties, being rich in protein and poor in starch, similar to soy .

Synthesis Analysis

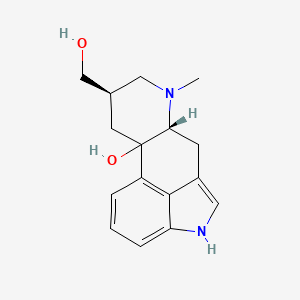

Lupinine is naturally biosynthesized from L-lysine in the Lupinus genes of plants along with various other quinolizidine alkaloids . In the biosynthetic process, lysine is first decarboxylated into cadaverine, which is then oxidatively deaminated to the corresponding aldehyde .Molecular Structure Analysis

Lupinine has a trans-quinolizidine ring and an axial hydroxymethyl group. It changes configuration from trans to cis-fusion of the quinolizidine ring with conversion of the axial hydroxymethyl to equatorial with a change of sign of the torsion angle after protonation (iodomethylation) .Chemical Reactions Analysis

The simple quinolizidine alkaloid lupinine is a convenient and available synthetic starting material with a tertiary base and primary alcohol . Reactions of fatty-acid and benzoic-acid chlorides with lupinine produced esters with steric structures that might not correspond to the conformation of lupinine because of the lability of the quinolizidine fragment in solution .Physical And Chemical Properties Analysis

Lupinine has a molecular weight of 169.26 . It has a trans-quinolizidine ring and an axial hydroxymethyl group .Aplicaciones Científicas De Investigación

1. Impact on Aquatic Species

Lupinine, primarily found in Lupinus luteus, has been studied for its effects on aquatic species like rainbow trout (Oncorhynchus mykiss). Research shows that increasing dietary doses of lupinine can affect feed intake and growth performance in these fishes. Notably, lupinine demonstrated a strong anti-palatability effect but did not pose significant short-term health risks for rainbow trout (Serrano et al., 2011).

2. Bactericidal Properties

Lupinine has displayed bactericidal properties against various bacterial strains, such as Pseudomonas syringae and Erwinia carotovora. Studies suggest that lupinine can effectively inhibit the growth of these bacteria, indicating its potential as a natural bactericide (Vega et al., 1996).

3. Herbicidal Effects

Research into the herbicidal effects of lupinine has been conducted, showing that it can significantly influence the germination and growth of various plant species. These findings suggest lupinine's potential application as a natural herbicide (Múzquiz et al., 1994).

4. Alkaloid Synthesis and Asymmetric Synthesis Applications

Lupinine's role in asymmetric synthesis, particularly in the production of sparteine and its derivatives, has been explored. Such research is crucial for developing pharmaceuticals and other chemical products (O’Brien, 2008).

5. Nutritional Research in Crop Varieties

Studies on various Lupinus species, including those containing lupinine, have focused on their nutritional and quality aspects, especially in the context of potential protein crops. This research is significant for food science and agricultural applications (Aniszewski, 1993).

Safety And Hazards

Lupinine is a hepatotoxin prevalent in the seeds of leguminous herbs of the genus Lupinus . Lupinine and other quinolizidine alkaloids give a bitter taste to naturally growing lupin flowers . Due to the toxicity of quinolizidine alkaloids, lupin beans are soaked overnight and rinsed to remove some of their alkaloid content .

Direcciones Futuras

Propiedades

IUPAC Name |

[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVAWXXJVMJBAR-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCC[C@H]([C@H]2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197565 | |

| Record name | Lupinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lupinine | |

CAS RN |

486-70-4, 10248-30-3 | |

| Record name | Lupinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupinine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010248303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lupinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lupinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUPININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BAJ73U1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUPININE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F74RAC8A5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

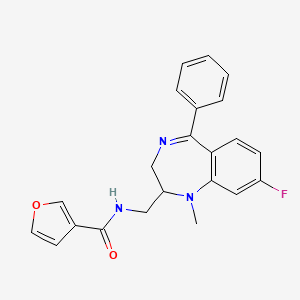

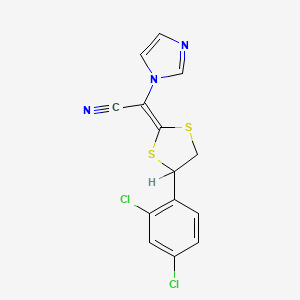

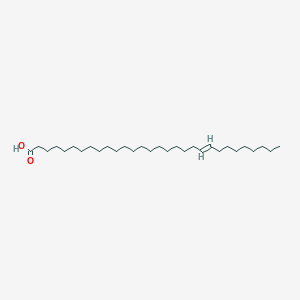

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of lupinine?

A1: Lupinine has the molecular formula C10H19NO and a molecular weight of 169.26 g/mol. [, , ]

Q2: What spectroscopic data is available for lupinine?

A2: Various spectroscopic techniques have been employed to characterize lupinine, including:

- NMR Spectroscopy (1H, 13C, 2H): Utilized to determine the structure, stereochemistry, and biosynthetic pathways of lupinine. [, , , , , ]

- Infrared Spectroscopy (IR): Used to identify functional groups and study intramolecular interactions, such as the hydrogen bonding in lupinine. [, , ]

- Mass Spectrometry (MS): Applied to analyze fragmentation patterns and characterize lupinine derivatives. [, , , ]

Q3: Are there any notable conformational characteristics of lupinine?

A3: Yes, lupinine predominantly exists in a trans-quinolizidine configuration with the hydroxymethyl group in the axial position. This conformation allows for the formation of an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom, significantly influencing its stability and properties. [, , , ]

Q4: What are some of the reported biological activities of lupinine?

A4: Lupinine has demonstrated various biological activities, including:

- Acetylcholinesterase (AChE) Inhibition: Lupinine and its derivatives have shown potential as inhibitors of AChE, an enzyme involved in the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory. This property makes lupinine of interest for developing treatments for Alzheimer's disease. [, , ]

- Antimicrobial Activity: Lupinine exhibits antimicrobial activity against certain bacteria and parasites. [, , ]

- Uterus-Contracting Activity: Lupinine and its derivatives can induce contractions in the uterus, indicating potential applications in obstetrics. [, ]

- Anticoagulant Activity: Polymeric quaternary ammonium salts derived from lupinine have displayed anti-heparin activity, making them potential anticoagulants. [, ]

Q5: How does lupinine interact with acetylcholinesterase?

A5: Lupinine derivatives, particularly those with triazole moieties, have demonstrated the ability to inhibit AChE activity. While the exact mechanism of action is still under investigation, kinetic studies suggest that these derivatives act as mixed-type inhibitors, interacting with both the catalytic active site and a peripheral anionic site on the AChE enzyme. [, , ]

Q6: Have any structure-activity relationship (SAR) studies been conducted on lupinine derivatives?

A6: Yes, SAR studies on lupinine esters have identified key physicochemical features influencing AChE inhibitory activity. These features include molecular weight, hydrogen bond donors and acceptors, and topological polar surface area. This knowledge aids in designing more potent lupinine-based AChE inhibitors. [, , ]

Q7: How does the structure of lupinine influence its activity?

A7: The spatial arrangement of functional groups in lupinine significantly influences its interaction with biological targets. For example, the presence and position of the hydroxymethyl group, the stereochemistry at the ring junction, and the type and length of substituents on the quinolizidine ring system can all affect its binding affinity and selectivity for enzymes like AChE. [, , , ]

Q8: Are there any known resistance mechanisms to lupinine's biological activities?

A8: While resistance mechanisms haven't been extensively studied for lupinine, its structural similarity to other quinolizidine alkaloids suggests that cross-resistance could arise. Further research is needed to explore potential resistance mechanisms and their implications.

Q9: How is lupinine synthesized?

A9: Various synthetic approaches have been explored for lupinine:

- From Natural Sources: Lupinine is extracted and purified from plants of the Lupinus genus, with (+)-epilupinine often found alongside. [, , , ]

- Total Synthesis: Numerous total synthesis routes have been developed, employing strategies like enolate Claisen rearrangements, cyclization of α-sulfinyl carbanions, and ring-closing metathesis reactions. [, , , , ]

Q10: What analytical techniques are used to characterize and quantify lupinine?

A10: Analytical methods for characterizing and quantifying lupinine include:

- Gas Chromatography (GC): Frequently used to separate and quantify lupinine and other alkaloids in plant extracts. [, ]

- High-Performance Liquid Chromatography (HPLC): Provides higher resolution and sensitivity for analyzing complex mixtures containing lupinine. []

- Mass Spectrometry (MS): Coupled with GC or HPLC, MS offers accurate identification and quantification of lupinine and its metabolites. [, , , ]

Q11: Have any analytical methods been validated for lupinine analysis?

A11: While specific validation details are limited in the provided literature, it's standard practice to validate analytical methods for accuracy, precision, specificity, linearity, range, detection limit, and quantitation limit to ensure reliable and reproducible results. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B1675436.png)